molecular formula C7H6O3 B120756 2,4-Dihydroxybenzaldehyde CAS No. 95-01-2

2,4-Dihydroxybenzaldehyde

Cat. No.: B120756
CAS No.: 95-01-2
M. Wt: 138.12 g/mol
InChI Key: IUNJCFABHJZSKB-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzaldehyde (CAS 95-01-2), also known as β-resorcylaldehyde, is an aromatic aldehyde with two hydroxyl groups at the 2- and 4-positions of the benzaldehyde ring. Its molecular formula is C₇H₆O₃ (molecular weight: 138.12 g/mol), and it exists as a white to pale-yellow crystalline solid soluble in ethanol and chloroform but poorly soluble in water . This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals, dyes, and agrochemicals. Its bifunctional hydroxyl and aldehyde groups enable diverse reactivity, though steric and electronic effects from substituent positions significantly influence its chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation reaction of appropriate hydrazides with this compound in methanol or ethanol . Another method includes the regioselective mono-benzylation reaction under mild basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the substitution reaction of hydroxybenzaldehydes. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Biginelli Reaction

2,4-Dihydroxybenzaldehyde exhibits limited reactivity in the Biginelli reaction due to steric and electronic factors. When reacted with thiourea and methyl acetoacetate (MAA) under acidic conditions, no dihydropyrimidinone (DHPM) product forms. Theoretical studies (DFT/B3LYP) reveal:

  • Activation energy for the nucleophilic attack step increases by ~150 kJ/mol compared to 4-hydroxybenzaldehyde due to the ortho-hydroxyl group .

  • Synchronicity parameter (Sy) for the transition state is 0.68, indicating asynchronous bond formation .

Table 1: Thermodynamic Parameters for Biginelli Reaction Pathways

StepΔH‡ (kJ/mol)ΔG‡ (kJ/mol)ΔS‡ (kJ/mol·K)
1150.83151.21-1.28
227.9679.88-172.92
3195.62193.576.89
4212.77217.49-14.37
Data from .

Aldol Condensation

This compound undergoes Aldol condensation with substituted acetophenones (e.g., 4-methylacetophenone) using boric acid in PEG-400. The reaction yields 4-phenacylideneflavenes (cytotoxic agents with IC₅₀ values of 12.5–50 µM against HepG2 cells) .

Mechanism :

  • Aldol adduct formation between aldehyde and acetophenone.

  • Michael addition and cyclization to form flavene derivatives.

Table 2: Yields of 4-Phenacylideneflavenes

ProductSubstituted AcetophenoneYield (%)
4a4-Fluoro3.06
4e4-Methyl25.28
Data from .

Azo-Schiff Base Formation

This compound reacts with diazonium salts of sulfanilic/anthranilic acids to form azo compounds , which further condense with diamines (e.g., 1,5-diaminonaphthalene) to yield bis-azo Schiff bases .

Key Data :

  • Yields : 65–75% for bis-azo derivatives.

  • IR Peaks :

    • N=N : 1416–1425 cm⁻¹

    • C=N : 1597–1650 cm⁻¹

    • O–H : 3314–3550 cm⁻¹ .

Coordination Chemistry

This compound forms stable complexes with lanthanides (e.g., neodymium). These complexes adopt hexagonal bipyramidal geometries and are characterized by:

  • Coordination number : 8–9.

  • Magnetic moments : Paramagnetic (Nd³⁺) .

Example Complex :
[Nd(C₇H₅O₃)(NO₃)₂(H₂O)₃]·3H₂O

Benzylation and Alkylation

Selective benzylation at the 4-hydroxyl position is achieved using benzyl chloride in acetonitrile with NaHCO₃/KI . Key findings:

  • Reaction selectivity : 80% mono-benzylated product vs. 12% bis-benzylated byproduct.

  • Optimal conditions : 1.15 eq NaHCO₃, 40°C, 6 hours .

Table 3: Benzylation Product Distribution

CatalystSolventMono-Benzylated (%)Bis-Benzylated (%)
K₂CO₃Acetone6525
NaHCO₃CH₃CN895.7
Data from .

Scientific Research Applications

2,4-Dihydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzaldehyde involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes, leading to leakage of intracellular contents and inhibition of bacterial growth . The compound’s antioxidative properties are due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in the Biginelli Reaction

The Biginelli reaction, a multicomponent process involving aldehydes, β-ketoesters, and urea/thiourea, highlights stark differences between 2,4-dihydroxybenzaldehyde and structurally similar aldehydes like 4-hydroxybenzaldehyde (CAS 123-08-0).

Key Findings:

  • Activation Energy (ΔG‡):
    The second hydroxyl group at the 2-position in this compound increases the activation energy of the rate-determining step (condensation with thiourea) by ~150 kJ/mol compared to 4-hydroxybenzaldehyde. This results in a ΔG‡ of 239 kJ/mol for this compound versus significantly lower values for its analog .

  • Transition State (TS) Analysis:
    Density functional theory (DFT) studies reveal that the 2-OH group sterically hinders nucleophilic attack on the aldehyde carbonyl group. In 4-hydroxybenzaldehyde, the single hydroxyl group allows closer proximity between the thiourea’s nucleophilic nitrogen (N6) and the aldehyde’s electrophilic carbon (C1), with a shorter N6–C1 bond distance (2.12 Å vs. 2.35 Å in this compound) .

  • Wiberg Bond Indices:
    The bond evolution during TS formation shows lower bond orders for critical interactions (e.g., C1–O2 and O2–H3) in this compound, indicating delayed polarization of the carbonyl group and slower reaction kinetics .

Table 1: Comparative Reactivity Parameters in the Biginelli Reaction

Parameter This compound 4-Hydroxybenzaldehyde Reference
ΔG‡ (kJ/mol) 239 ~89
N6–C1 Bond Distance (Å) 2.35 2.12
Wiberg Bond Index (C1–O2) 0.45 0.72
LUMO Energy (eV) -1.78 -1.92

Electronic and Steric Effects

  • Hydrogen Bonding and Charge Distribution:
    Natural bond orbital (NBO) analyses demonstrate that the 2-OH group in this compound creates strong intramolecular hydrogen bonding with the aldehyde oxygen, reducing carbonyl polarization. In contrast, 4-hydroxybenzaldehyde exhibits higher charge dispersion at key atoms (C11, O12), facilitating thiourea interaction .
  • HOMO-LUMO Interactions:
    The LUMO of this compound (−1.78 eV) is less electrophilic than that of 4-hydroxybenzaldehyde (−1.92 eV), further impeding nucleophilic attack .

Comparison with Other Hydroxybenzaldehydes

  • 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde):
    Unlike this compound, this isomer lacks steric hindrance at the carbonyl group, enabling higher reactivity in oxidation and coupling reactions. It is widely used in wine chemistry and antioxidant synthesis .
  • 2,4,6-Trihydroxybenzaldehyde: The additional hydroxyl group at the 6-position enhances solubility but exacerbates steric crowding, making it even less reactive than this compound in condensation reactions .

Biological Activity

2,4-Dihydroxybenzaldehyde (DHD), also known as resorcinol-4-aldehyde, is an aromatic compound with two hydroxyl groups and a formyl group. Its unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with DHD, including its antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical formula of this compound is C7H6O3C_7H_6O_3, and its structure can be represented as follows:

HO C6H3 CHO\text{HO C}_6\text{H}_3\text{ CHO}

This compound exhibits both phenolic and aldehyde functionalities, contributing to its reactivity and biological effects.

Antimicrobial Activity

DHD has been evaluated for its antimicrobial properties against various pathogens. A study synthesized several derivatives of DHD and tested their antibacterial activity using the agar dilution method. The results indicated that certain derivatives exhibited significant activity against Gram-negative bacteria such as Escherichia coli, while showing limited or no activity against Gram-positive strains like Bacillus subtilis.

Table 1: Antibacterial Activity of DHD Derivatives

Compound No.E. coli (mm)B. subtilis (mm)Activity Level
A4--Inactive
A5--Inactive
A1320-Highly Active
A1415-Moderately Active

The zone of inhibition was measured in millimeters (mm), where a higher value indicates greater antibacterial activity .

Anticancer Activity

Recent research has highlighted the potential of DHD-derived Schiff bases as small molecule inhibitors targeting heat shock protein 90 (Hsp90), which is overexpressed in many cancer cells. These compounds demonstrated selective cytotoxicity against cancer cells compared to normal cells, suggesting their potential as anticancer agents.

Key Findings:

  • DHD-derived Schiff bases showed significant inhibition of Hsp90 activity.
  • Molecular docking studies indicated strong binding affinities to the ATP-binding site of Hsp90.
  • The compounds exhibited reduced toxic side effects in normal cells while effectively targeting cancerous cells .

Anti-inflammatory and Analgesic Properties

DHD has also been investigated for its anti-inflammatory effects. Studies have reported that it possesses considerable anti-nociceptive (pain-relieving) and anti-angiogenic properties. In vivo models demonstrated that DHD significantly reduced inflammation markers and pain responses, suggesting its utility in treating inflammatory conditions .

Enzyme Inhibition

DHD is recognized for its inhibitory effects on various enzymes, particularly tyrosinase, which is involved in melanin biosynthesis. Inhibition of this enzyme has implications in cosmetic applications for skin whitening:

  • Tyrosinase Inhibition: DHD derivatives have shown potent inhibitory activity against mushroom tyrosinase with IC50 values significantly lower than those of standard inhibitors like kojic acid. This suggests potential applications in dermatology for hyperpigmentation treatments .

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (µM)
DHD8.96
Kojic Acid16.69

Q & A

Basic Research Questions

Q. What are the molecular formula and weight of 2,4-Dihydroxybenzaldehyde?

  • Answer: The molecular formula is C₇H₆O₃ , with a molecular weight of 138.12 g/mol . This is derived from its IUPAC structure, which includes two hydroxyl groups and an aldehyde functional group on the benzene ring .

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer: Common techniques include:

  • Mass Spectrometry (MS): For molecular ion detection and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR): To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 6.3–7.5 ppm and aldehyde protons at δ 9.8–10.2 ppm).
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., O-H stretching at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. How is this compound synthesized in laboratory settings?

  • Answer: One-step synthesis routes often involve formylation of resorcinol (1,3-dihydroxybenzene) using reagents like hexamine or DMF/POCl₃. Alternative methods include oxidation of 2,4-dihydroxybenzyl alcohol or Reimer-Tiemann reaction .

Q. What are the solubility properties of this compound?

  • Answer: It is slightly soluble in water (~8.45 mg/mL at 25°C) but freely soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) due to its hydroxyl and aldehyde groups .

Q. What safety precautions are required when handling this compound?

  • Answer: Use personal protective equipment (gloves, goggles) due to its acute toxicity (rat oral LD₅₀ = 400 mg/kg). Avoid inhalation, as it may cause respiratory irritation. Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer: Combine 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, in hydrazone derivatives, intramolecular hydrogen bonding (O–H⋯N) can shift proton resonances, necessitating computational validation (e.g., DFT calculations) .

Q. What challenges arise in synthesizing this compound derivatives like thiosemicarbazones?

  • Answer: Competing reactions (e.g., Schiff base vs. azine formation) require strict pH and temperature control. For example, reactions with 4-ethylthiosemicarbazide yield stable complexes only under anhydrous conditions at 60–70°C .

Q. How can this compound be analyzed in complex biological matrices?

  • Answer: Use HPLC-UV/Vis with a C18 column (mobile phase: acetonitrile/0.1% formic acid) for quantification. For simultaneous detection of derivatives, derivative ratio spectrophotometry (zero-crossing method) minimizes matrix interference .

Q. What crystallographic techniques determine the molecular structure and hydrogen-bonding networks of this compound?

  • Answer: Single-crystal X-ray diffraction (e.g., using SHELX programs) reveals intramolecular O–H⋯O bonds and intermolecular chains. For example, the title compound forms zigzag chains via O–H⋯O interactions (space group P2₁/n, β = 99.06°) .

Q. How does the structure of this compound influence its biological activity?

  • Answer: The ortho-dihydroxy groups enable metal chelation (e.g., Fe³⁺), enhancing antioxidant properties. Derivatives like this compound thiosemicarbazones show antimicrobial activity via disruption of microbial membranes .

Q. What ecological toxicity data exist for this compound?

  • Answer: It exhibits moderate toxicity to aquatic life (96-h LC₅₀ = 13.1 mg/L for Pimephales promelas). However, biodegradability and bioaccumulation potential remain unstudied, necessitating further ecotoxicological assessments .

Q. Methodological Notes

  • Data Validation: Cross-reference spectroscopic data with databases like PubChem or NIST Chemistry WebBook to address inconsistencies .
  • Synthesis Optimization: Use AI-driven retrosynthesis tools (e.g., Reaxys-based pipelines) to predict feasible routes and minimize side products .
  • Safety Protocols: Follow OSHA HCS guidelines for handling corrosive aldehydes, including emergency eyewash stations and fume hoods .

Properties

IUPAC Name

2,4-dihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
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InChI Key

IUNJCFABHJZSKB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O3
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DSSTOX Substance ID

DTXSID8021806
Record name 2,4-Dihydroxybenzaldehyde
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Molecular Weight

138.12 g/mol
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CAS No.

95-01-2
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Synthesis routes and methods I

Procedure details

2,4-Dihydroxybenzaldehyde (1.39 g, 10.0 mmol), dodecanal (2.21 g, 12.0 mmol) and calcium chloride dehydrate (1.03 g, 7.0 mmol) were dissolved in methanol (21 ml), added with a potassium hydroxide methanol solution (1.0 M, 14 ml) at 0(C and stirred for 24 hours. The reaction mixture was made acidic with 1 M hydrochloric acid and extracted with ethyl acetate, and after post-treatment, the crude product (2.84 g) was purified by silica gel column chromatograophy (hexane:ethyl acetate=5:1) to obtain 2,4-dihydroxy-3-(1-hydroxy-dodecyl)benzaldehyde (colorless solid 1.65 g, yield 51%) and 2,4-dihydroxybenzaldehyde (552 mg, recovery 40%).
Quantity
1.39 g
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reactant
Reaction Step One
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2.21 g
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1.03 g
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21 mL
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potassium hydroxide methanol
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14 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

catechol; resorcinol; hydroquinone;
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxybenzaldehyde
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2,4-Dihydroxybenzaldehyde
Reactant of Route 3
2,4-Dihydroxybenzaldehyde
Reactant of Route 4
2,4-Dihydroxybenzaldehyde
Reactant of Route 5
2,4-Dihydroxybenzaldehyde
Reactant of Route 6
2,4-Dihydroxybenzaldehyde

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